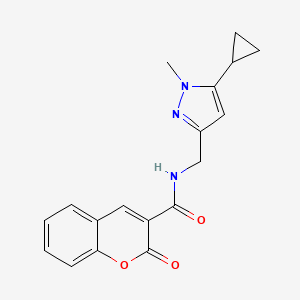

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-carboxamide hybrid compound. Its structure combines a 2-oxo-2H-chromene (coumarin) core with a pyrazole-derived substituent, featuring a cyclopropyl group at the pyrazole’s 5-position and a methyl group at the 1-position. This design leverages coumarin’s inherent bioactivity (e.g., fluorescence, enzyme inhibition) and the pyrazole moiety’s ability to modulate pharmacokinetic properties, such as solubility and target binding .

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-21-15(11-6-7-11)9-13(20-21)10-19-17(22)14-8-12-4-2-3-5-16(12)24-18(14)23/h2-5,8-9,11H,6-7,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWFRMLUUJUVLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable ketone to form the pyrazole ring, followed by further functionalization. The chromene moiety can be introduced through a condensation reaction involving a suitable precursor.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazoles and chromenes.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use in drug discovery, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: The compound's unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrazole-cyclopropylmethyl side chain distinguishes it from other coumarin-carboxamides. Key comparisons include:

Key Observations :

- However, this could reduce aqueous solubility relative to dimethylamino-substituted analogues like compound 2A .

- Synthetic Routes : The target compound’s synthesis likely employs coupling reagents (e.g., EDCI/HOBt or DCC) similar to those used for IPC and compound 8 . Yields for analogous coumarin-carboxamides range from 62% to 71%, depending on substituents and purification methods .

- Functional Groups and Activity : The cyclopropyl group’s steric and electronic effects may influence target binding. For example, compound 17’s triazole and benzylpiperidinyl groups contribute to its AChE inhibition (IC₅₀ = 1.80 µM), suggesting that the target compound’s pyrazole-cyclopropyl group could similarly optimize interactions with enzyme active sites .

Physicochemical and Spectroscopic Properties

- Melting Points : Pyrazole-containing carboxamides (e.g., ’s derivatives 3a–3e) exhibit melting points between 123–183°C, correlating with crystallinity and substituent polarity . The target compound’s cyclopropyl group may lower its melting point compared to chlorophenyl-substituted analogues due to reduced molecular symmetry.

- Spectroscopic Data : IR and NMR profiles of similar compounds (e.g., 3b in ) show characteristic peaks for amide C=O (1636–1670 cm⁻¹) and pyrazole C-H (δ 7.4–8.1 ppm in ¹H-NMR) . The cyclopropyl group’s protons would likely appear as a multiplet near δ 0.5–1.5 ppm.

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that integrates a pyrazole moiety with a chromene structure, which may confer various biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 299.374 g/mol. The compound features a chromene backbone, which is known for its diverse biological activities, and the pyrazole ring, which contributes to its pharmacological potential.

Biological Activity Overview

Research indicates that compounds containing pyrazole and chromene structures exhibit various bioactivities, including:

- Antitumor Activity : Pyrazole derivatives have been documented to inhibit key cancer-related pathways, such as BRAF(V600E) and EGFR signaling, making them promising candidates in cancer therapy .

- Antimicrobial Properties : Several studies have highlighted the antimicrobial potential of pyrazole derivatives, suggesting that they can be effective against various bacterial strains .

- Anti-inflammatory Effects : Pyrazole-based compounds have shown significant anti-inflammatory activity, which may be beneficial in treating inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Modulation of Cell Signaling Pathways : By interacting with various receptors or signaling molecules, it could alter cellular responses that lead to apoptosis in cancer cells.

- Antioxidant Activity : The structural features may endow the compound with the ability to scavenge free radicals, providing protective effects against oxidative stress .

Antitumor Activity

A study examined the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity and enhanced effectiveness when combined with doxorubicin, highlighting their potential as adjuncts in chemotherapy .

| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Yes |

| Compound B | MDA-MB-231 | 10 | Yes |

Antimicrobial Studies

Research has also focused on the antimicrobial properties of pyrazole derivatives. A series of compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects, particularly against resistant strains .

Q & A

Basic: What are the common synthetic routes for preparing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or β-ketoesters under acidic conditions. The cyclopropyl group is introduced using cyclopropane precursors (e.g., cyclopropylboronic acids) via Suzuki coupling or nucleophilic substitution .

- Step 2: Coupling the pyrazole moiety to the chromene-carboxamide scaffold. This often employs carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) between the pyrazole-methylamine intermediate and 2-oxo-2H-chromene-3-carboxylic acid .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Advanced: How can reaction conditions be optimized to improve yield and purity during the coupling step?

Answer:

Key optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict moisture control to avoid hydrolysis .

- Temperature control: Maintaining 0–5°C during carbodiimide activation minimizes side reactions (e.g., racemization). Subsequent warming to room temperature ensures complete coupling .

- Catalyst use: DMAP (4-dimethylaminopyridine) accelerates amide bond formation by stabilizing the reactive intermediate .

- Inert atmosphere: Nitrogen/argon prevents oxidation of sensitive functional groups (e.g., chromene carbonyl) .

Post-reaction, TLC monitoring (Rf = 0.3–0.5 in EtOAc/hexane 1:1) ensures reaction completion .

Basic: What spectroscopic techniques are essential for structural confirmation?

Answer:

- ¹H/¹³C NMR: Assign signals for key groups:

- ESI-MS: Confirm molecular ion peak ([M+H]⁺) with <2 ppm mass accuracy .

- IR Spectroscopy: Detect carboxamide C=O stretch (~1650–1680 cm⁻¹) and chromene lactone (~1740 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or regioselectivity?

Answer:

- Crystal growth: Slow evaporation from DCM/hexane mixtures yields single crystals suitable for diffraction .

- Data collection: High-resolution (≤0.8 Å) datasets at 100 K reveal bond angles/planarity of the pyrazole-chromene junction .

- Refinement: Software (e.g., SHELX) refines thermal parameters to confirm cyclopropyl orientation and amide bond geometry .

Contradictions in NMR assignments (e.g., overlapping pyrazole/chromene protons) are resolved via crystallographic coordinates .

Basic: What biological targets are hypothesized for this compound?

Answer:

- Kinase inhibition: The chromene-carboxamide scaffold mimics ATP-binding pockets in kinases (e.g., MAPK, CDKs) .

- Antimicrobial activity: Pyrazole-methyl groups disrupt bacterial cell wall synthesis (e.g., PBP targets) .

- Anticancer potential: Chromene derivatives induce apoptosis via ROS-mediated pathways .

Advanced: How can molecular docking studies guide SAR optimization for kinase inhibition?

Answer:

- Ligand preparation: Generate 3D conformers (e.g., OpenBabel) and minimize energy (MMFF94 force field) .

- Target selection: Use crystal structures from PDB (e.g., 4EKJ for CDK2) .

- Docking protocols: AutoDock Vina assesses binding poses, focusing on hydrogen bonds between the carboxamide and kinase hinge region (e.g., Glu81 in CDK2) .

- SAR insights: Modify cyclopropyl substituents to enhance hydrophobic interactions with Val18/Ala144 .

Basic: What solubility challenges arise in biological assays, and how are they addressed?

Answer:

- Low aqueous solubility: Due to the hydrophobic cyclopropyl and chromene groups (logP ~3.5) .

- Solutions:

Advanced: How can HPLC-MS/MS methods quantify degradation products under stressed conditions?

Answer:

- Stress testing: Expose the compound to heat (60°C), acid (0.1M HCl), and UV light (254 nm) .

- HPLC conditions: C18 column (5 µm, 150 × 4.6 mm), gradient elution (acetonitrile/0.1% formic acid) at 1.0 mL/min .

- MS/MS detection: Monitor parent ion (m/z [M+H]⁺) and fragments (e.g., m/z 177 for chromene cleavage) .

- Validation: Assess linearity (R² >0.99), LOD (≤10 ng/mL), and recovery (90–110%) .

Basic: What in vitro assays are used to evaluate anticancer activity?

Answer:

- MTT assay: Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) .

- Cell cycle analysis: Flow cytometry (PI staining) detects G1/S arrest .

- ROS detection: DCFH-DA fluorescence quantifies oxidative stress .

Advanced: How can in silico ADMET predictions prioritize analogs for synthesis?

Answer:

- Tools: Use SwissADME or ADMETlab 2.0 to predict:

- Descriptors: Optimize polar surface area (<140 Ų) and rotatable bonds (<7) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.